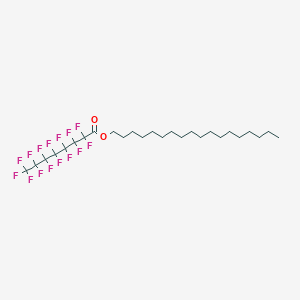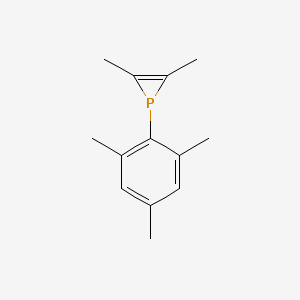
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene is a unique organophosphorus compound characterized by its phosphirene ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene typically involves the reaction of 2,4,6-trimethylphenylphosphine with 2,3-dimethyl-1,3-butadiene. This reaction is carried out under controlled conditions to ensure the formation of the phosphirene ring. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphirene ring to other phosphorus-containing compounds.
Substitution: The compound can undergo substitution reactions where the phosphirene ring is retained, but other substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted phosphirenes.
Applications De Recherche Scientifique
2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying phosphorus-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials with specific electronic and catalytic properties.
Mécanisme D'action
The mechanism by which 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene exerts its effects involves its ability to coordinate with metal centers and participate in various catalytic cycles. The phosphirene ring can interact with molecular targets through its phosphorus atom, which can donate electron density to form stable complexes. These interactions are crucial in catalytic processes where the compound acts as a ligand to facilitate reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-1,3-butadiene: A precursor in the synthesis of the phosphirene compound.
2,4,6-Trimethylphenylphosphine: Another precursor used in the synthesis.
Phosphine oxides: Oxidized derivatives of the phosphirene compound.
Uniqueness
What sets 2,3-Dimethyl-1-(2,4,6-trimethylphenyl)-1H-phosphirene apart from similar compounds is its unique phosphirene ring structure, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in catalysis and material science applications where such properties are desirable .
Propriétés
Numéro CAS |
137787-47-4 |
|---|---|
Formule moléculaire |
C13H17P |
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
2,3-dimethyl-1-(2,4,6-trimethylphenyl)phosphirene |
InChI |
InChI=1S/C13H17P/c1-8-6-9(2)13(10(3)7-8)14-11(4)12(14)5/h6-7H,1-5H3 |
Clé InChI |
WFFZVFLPVKJHJP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)P2C(=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
![Phosphine, [1,1'-binaphthalene]-2,2'-diylbis[bis(4-methoxyphenyl)-](/img/structure/B14265815.png)
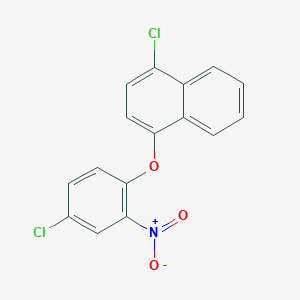
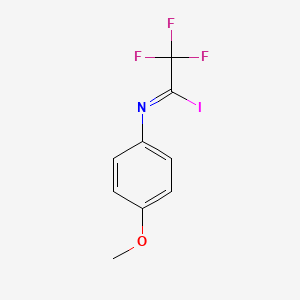
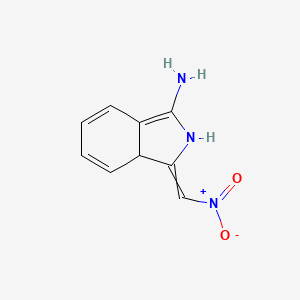
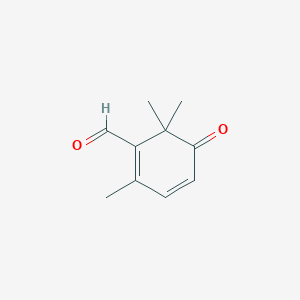





![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)
